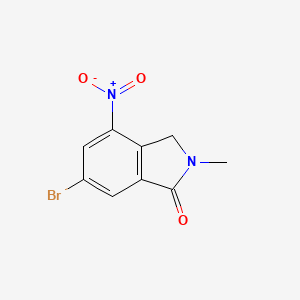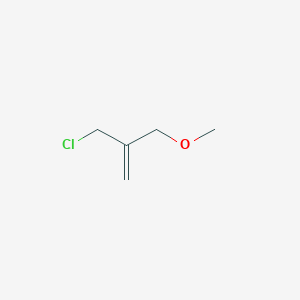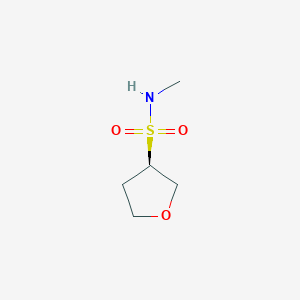![molecular formula C11H13F3O B13519634 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 32445-90-2](/img/structure/B13519634.png)
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol typically involves the nucleophilic addition of a trifluoromethylated phenyl compound to a suitable precursor. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-one.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for understanding how such groups influence enzyme interactions and metabolic pathways.
Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound valuable in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors.
類似化合物との比較
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine: This compound is similar in structure but contains an amine group instead of a hydroxyl group.
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-one: This compound is the oxidized form of the alcohol, featuring a ketone group.
4-(Trifluoromethyl)benzyl alcohol: This compound has a similar trifluoromethyl-phenyl structure but with a different alkyl chain.
Uniqueness: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol is unique due to the combination of its trifluoromethyl group and hydroxyl group, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
特性
CAS番号 |
32445-90-2 |
|---|---|
分子式 |
C11H13F3O |
分子量 |
218.21 g/mol |
IUPAC名 |
2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H13F3O/c1-10(2,7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6,15H,7H2,1-2H3 |
InChIキー |
NQBFNCRRADOJHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


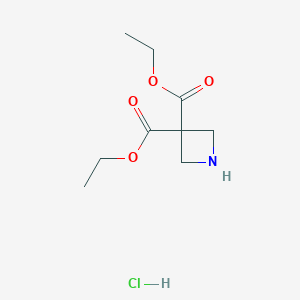

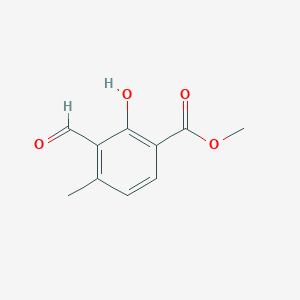
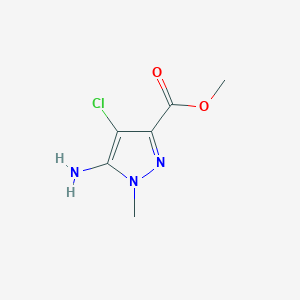

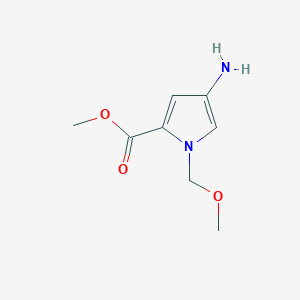
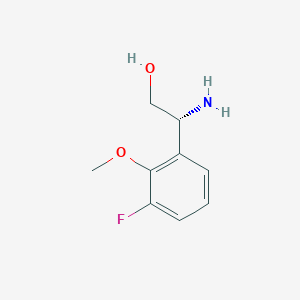
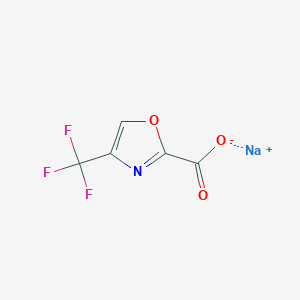

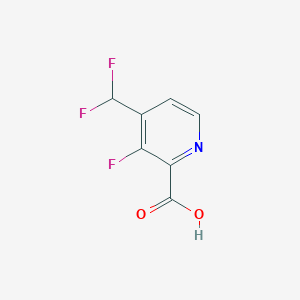
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
